molecular formula C13H8BrI2NO B12599787 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 649560-31-6

4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12599787
CAS No.: 649560-31-6
M. Wt: 527.92 g/mol
InChI Key: UWLPRZFAQZFAPR-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with iodine to form 4-Bromo-2-iodoaniline . This intermediate can then undergo further reactions to introduce the [(4-iodoanilino)methylidene] group, resulting in the final compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both bromine and iodine atoms, as well as the [(4-iodoanilino)methylidene] group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

649560-31-6

Molecular Formula

C13H8BrI2NO

Molecular Weight

527.92 g/mol

IUPAC Name

4-bromo-2-iodo-6-[(4-iodophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8BrI2NO/c14-9-5-8(13(18)12(16)6-9)7-17-11-3-1-10(15)2-4-11/h1-7,18H

InChI Key

UWLPRZFAQZFAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)I

Origin of Product

United States

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